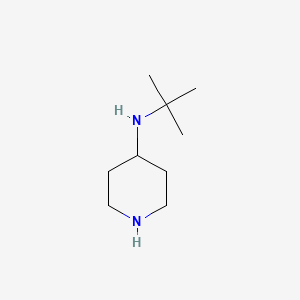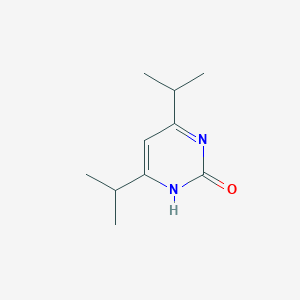
4,6-Diisopropylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diisopropylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of two isopropyl groups attached to the 4th and 6th positions of the pyrimidine ring, and a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diisopropylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropylamine with a suitable diketone or diester in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Diisopropylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4,6-Diisopropylpyrimidin-2(1H)-ol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 5th position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: 4,6-Diisopropylpyrimidin-2(1H)-ol
Substitution: Halogenated pyrimidine derivatives
Scientific Research Applications
4,6-Diisopropylpyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Diisopropylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylpyrimidin-2(1H)-one
- 4,6-Dichloropyrimidin-2(1H)-one
- 4,6-Dimethoxypyrimidin-2(1H)-one
Uniqueness
4,6-Diisopropylpyrimidin-2(1H)-one is unique due to the presence of bulky isopropyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
1080650-04-9 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4,6-di(propan-2-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-6(2)8-5-9(7(3)4)12-10(13)11-8/h5-7H,1-4H3,(H,11,12,13) |
InChI Key |
ZMZZIYWIPKNTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=O)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


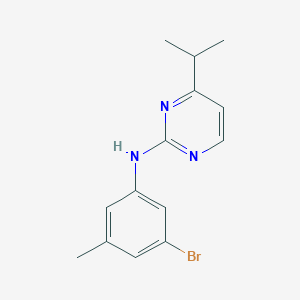
![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)

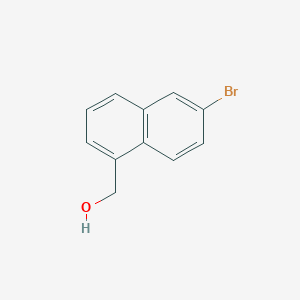


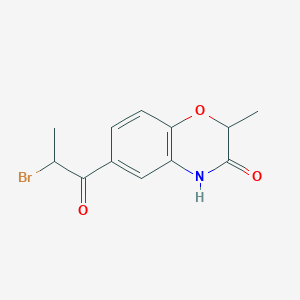
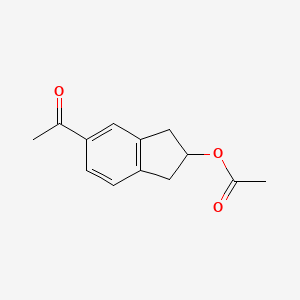
![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
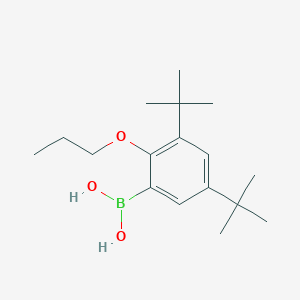
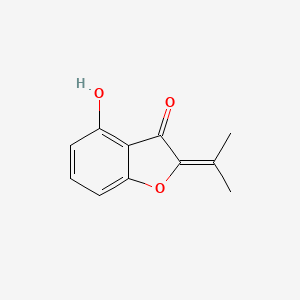
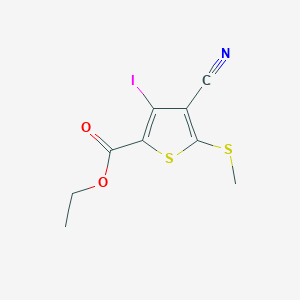
![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
